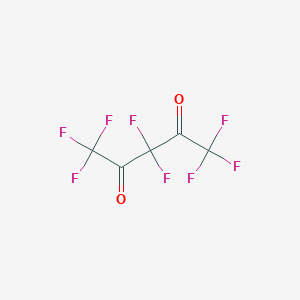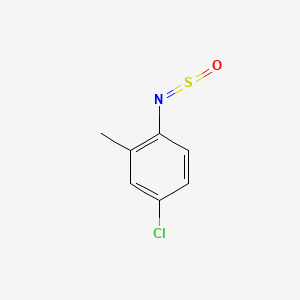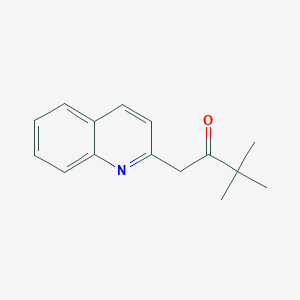
Octafluoropentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octafluoropentane-2,4-dione is a fluorinated organic compound with the molecular formula C₅F₈O₂. It is a derivative of pentane-2,4-dione, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octafluoropentane-2,4-dione can be synthesized through the fluorination of pentane-2,4-dione. One common method involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF₃) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a solvent like acetonitrile to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safety of the process. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octafluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated derivatives, and various substituted fluorinated compounds.
Applications De Recherche Scientifique
Octafluoropentane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is explored for its potential in drug delivery systems and as a contrast agent in medical imaging.
Industry: It is used in the production of high-performance materials, including fluoropolymers and specialty coatings.
Mécanisme D'action
The mechanism by which octafluoropentane-2,4-dione exerts its effects involves its ability to interact with various molecular targets. Its high electronegativity and stability allow it to form strong bonds with other molecules, influencing their reactivity and stability. The pathways involved often include interactions with enzymes, proteins, and other biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-2,4-dione: The non-fluorinated analog of octafluoropentane-2,4-dione.
Hexafluoroacetylacetone: A partially fluorinated analog with six fluorine atoms.
Trifluoroacetylacetone: Another partially fluorinated analog with three fluorine atoms.
Uniqueness
This compound is unique due to its complete fluorination, which imparts exceptional thermal stability and chemical resistance. This makes it particularly valuable in applications where extreme conditions are encountered.
Propriétés
Numéro CAS |
87291-32-5 |
|---|---|
Formule moléculaire |
C5F8O2 |
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
1,1,1,3,3,5,5,5-octafluoropentane-2,4-dione |
InChI |
InChI=1S/C5F8O2/c6-3(7,1(14)4(8,9)10)2(15)5(11,12)13 |
Clé InChI |
UIRWNAVHKJFQQG-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(=O)C(F)(F)F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)

methyl}(dimethyl)silanol](/img/structure/B14407589.png)

![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)

![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)

![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)

![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
